molecular formula C22H25N5O5 B2816298 ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1115565-63-3

ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate

カタログ番号: B2816298
CAS番号: 1115565-63-3
分子量: 439.472
InChIキー: TUNYEKBCWZHOKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrrolo[3,2-d]pyrimidine, which is a bicyclic aromatic compound consisting of a pyrrole ring fused to a pyrimidine ring . Pyrrolo[3,2-d]pyrimidines are known to exhibit a wide range of biological activities and are used in the development of various drugs .

科学的研究の応用

Metabolic Pathways and Pharmacokinetics

Several studies have been conducted on compounds with structural similarities or functional relationships to the query compound, providing insights into metabolic pathways, pharmacokinetics, and pharmacodynamics. For instance, the metabolic fate of irinotecan, a chemotherapeutic agent, illustrates the importance of glucuronidation in modulating drug toxicity and efficacy, suggesting a pathway that might be relevant for the metabolism of similarly structured compounds (Gupta et al., 1994). Moreover, the study on diphenoxylate's acute action on intestinal motility highlights the potential for investigating intestinal inhibitory activities of related compounds (Ylitalo et al., 1975).

Pharmacological Studies

Pharmacological studies of novel compounds, such as the GluN2B-selective NMDA receptor antagonist CERC‐301, demonstrate the utility of preclinical pharmacodynamic and pharmacokinetic characterization in guiding dose selection for clinical trials, which may apply to research involving the compound (Garner et al., 2015). Additionally, the investigation into the nephrotoxicity of various antibiotics and their combinations with gentamicin provides a model for assessing potential renal effects of new therapeutic agents (Mondorf Aw, 1979).

Drug Metabolism and Disposition

The disposition and metabolism of novel drugs, as detailed in studies of specific inhibitors like SB-649868, offer critical insights into the elimination pathways and metabolite profiles, which are essential for understanding the pharmacological and toxicological profiles of new chemical entities (Renzulli et al., 2011).

特性

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-2-32-22(31)26-10-8-15(9-11-26)24-17(28)13-27-20(29)19-18(25-21(27)30)16(12-23-19)14-6-4-3-5-7-14/h3-7,12,15,23H,2,8-11,13H2,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNYEKBCWZHOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。